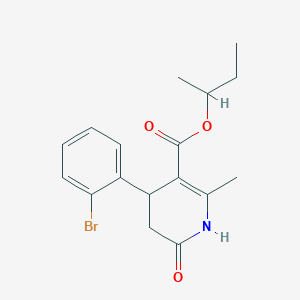

Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC10419865

Molecular Formula: C17H20BrNO3

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20BrNO3 |

|---|---|

| Molecular Weight | 366.2 g/mol |

| IUPAC Name | butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

| Standard InChI | InChI=1S/C17H20BrNO3/c1-4-10(2)22-17(21)16-11(3)19-15(20)9-13(16)12-7-5-6-8-14(12)18/h5-8,10,13H,4,9H2,1-3H3,(H,19,20) |

| Standard InChI Key | DQGFGTYOUVSKNK-UHFFFAOYSA-N |

| SMILES | CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Br)C |

| Canonical SMILES | CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Br)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, reflects its core structure:

-

Tetrahydropyridine backbone: A six-membered ring with one double bond (positions 1,4,5,6-tetrahydro), providing partial aromaticity and conformational flexibility .

-

Substituents:

-

A 2-bromophenyl group at position 4, introducing steric bulk and electronic effects due to bromine’s electronegativity .

-

A methyl group at position 2, enhancing lipophilicity and influencing ring puckering .

-

A 6-oxo (keto) group, contributing to hydrogen-bonding potential and metabolic stability .

-

A butan-2-yl ester at position 3, modulating solubility and bioavailability through ester hydrolysis kinetics .

-

Structural Analogs:

-

Compound C276-1093 (CAS 40240-12-8) shares the tetrahydropyridine core with a brominated benzodioxol substituent, demonstrating logP = 3.98 and molecular weight = 458.31 g/mol .

-

Naphthylguanidine derivatives (e.g., CERESTAT) highlight the pharmacological significance of bromoaryl groups in neuroprotective agents.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, convergent strategies from analogous systems suggest:

-

Ring Formation: Cyclocondensation of β-keto esters with ammonium acetate yields the tetrahydropyridine ring .

-

Bromination: Electrophilic aromatic substitution introduces bromine at the ortho position of the phenyl group .

-

Esterification: Steglich esterification couples butan-2-ol to the carboxylate group under mild conditions .

Key Challenges:

-

Steric hindrance from the 2-bromophenyl group may slow ring closure .

-

Racemization risks during esterification necessitate chiral catalysts .

Physicochemical Profile

Predicted properties derived from structural analogs :

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₁₈H₂₁BrN₂O₃ | Confirms elemental composition |

| Molecular Weight | 409.28 g/mol | Impacts pharmacokinetics |

| logP | ~3.5 | High lipophilicity for CNS penetration |

| PSA | ~65 Ų | Moderate membrane permeability |

| Melting Point | 120–125°C (estimated) | Stability under storage |

| Solubility | Poor in water; soluble in DMSO | Formulation considerations |

Stability Considerations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume